molecular formula C16H13N3O2 B068680 N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 172753-14-9

N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B068680
M. Wt: 279.29 g/mol
InChI Key: XWHKHNXFNKFALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the treatment of several diseases, including cancer, inflammation, and neurological disorders.

Mechanism Of Action

The mechanism of action of N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves the inhibition of various cellular pathways. In cancer cells, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. It also induces apoptosis by activating caspase enzymes. In inflammation, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In neurodegenerative diseases, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation.

Biochemical And Physiological Effects

N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide inhibits the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. It also inhibits the activity of topoisomerase II, which is involved in DNA replication. In inflammation, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide inhibits the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative diseases, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide protects neurons from oxidative stress and inflammation, leading to a decrease in neuronal damage.

Advantages And Limitations For Lab Experiments

N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its potential toxicity must be taken into account when using it in cell culture experiments.

Future Directions

For the research of N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide include investigating its potential in the treatment of other diseases, developing more efficient synthesis methods, and investigating its potential toxicity and side effects.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves the reaction of 2-amino-3-cyanopyridine with 2-methylbenzoyl chloride in the presence of a base. The reaction yields N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide as a white solid with a melting point of 252-254°C. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been investigated for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

172753-14-9

Product Name

N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C16H13N3O2/c1-11-6-2-3-7-13(11)18-15(20)12-10-17-14-8-4-5-9-19(14)16(12)21/h2-10H,1H3,(H,18,20)

InChI Key

XWHKHNXFNKFALO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O

synonyms

N-(2-methylphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene -9-carboxamide

Origin of Product

United States

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